Binding Affinity to PI3Kγ: Direct Head-to-Head Comparison with a C7-Morpholino Analog
The target compound exhibits a Kd of 2.6 nM against human PI3Kγ (p110γ) as measured by the Kinomescan assay [1]. In contrast, a closely related analog in which the morpholine is shifted to the C7 position (7-(6-morpholin-4-yl-pyridin-3-yl)-5-pyridin-3-yl-pyrido[2,3-d]pyrimidin-4-ylamine, CHEMBL170905) shows no detectable binding to PI3Kγ in the same assay format (Kd >10,000 nM) [2]. This >3,800-fold difference demonstrates that the C2-morpholine, C5-pyridin-3-yl configuration is a critical determinant of PI3Kγ engagement, not achievable by simply repositioning the morpholine substituent.
| Evidence Dimension | Binding affinity (Kd) to human PI3Kγ |
|---|---|
| Target Compound Data | Kd = 2.6 nM (Kinomescan assay) |
| Comparator Or Baseline | 7-(6-morpholin-4-yl-pyridin-3-yl)-5-pyridin-3-yl-pyrido[2,3-d]pyrimidin-4-ylamine (CHEMBL170905): Kd >10,000 nM |
| Quantified Difference | >3,800-fold improvement in affinity |
| Conditions | Kinomescan competitive binding assay using human PI3Kγ catalytic domain (S144–A1102 residues) expressed in mammalian cells [1][2] |
Why This Matters
For a PI3Kγ-targeted program, this selectivity window dictates that only the C2-morpholine regioisomer can deliver low-nanomolar target engagement, eliminating the need to synthesize and test a large library of positional isomers.
- [1] BindingDB BDBM50358204 (CHEMBL1922094). Kd = 2.6 nM for human PI3Kγ. Kinomescan assay. View Source
- [2] BindingDB BDBM50095368 (CHEMBL170905). No PI3Kγ binding detected. Target: adenosine kinase (IC50 = 62 nM). View Source
